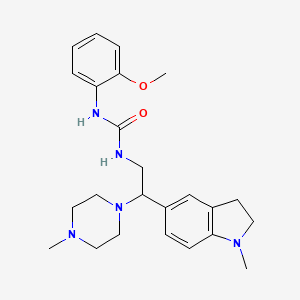

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea

CAS No.: 1171510-32-9

Cat. No.: VC4266936

Molecular Formula: C24H33N5O2

Molecular Weight: 423.561

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171510-32-9 |

|---|---|

| Molecular Formula | C24H33N5O2 |

| Molecular Weight | 423.561 |

| IUPAC Name | 1-(2-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |

| Standard InChI | InChI=1S/C24H33N5O2/c1-27-12-14-29(15-13-27)22(18-8-9-21-19(16-18)10-11-28(21)2)17-25-24(30)26-20-6-4-5-7-23(20)31-3/h4-9,16,22H,10-15,17H2,1-3H3,(H2,25,26,30) |

| Standard InChI Key | UOQCBZWADGJFKU-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C |

Introduction

Structural and Functional Overview

Molecular Architecture

The compound’s structure comprises three distinct pharmacophoric elements:

-

2-Methoxyphenyl group: Aromatic systems with methoxy substituents are frequently associated with enhanced binding to hydrophobic pockets in enzymes or receptors .

-

1-Methylindolin-5-yl moiety: Indoline derivatives are privileged scaffolds in drug design due to their ability to modulate kinase activity and interact with central nervous system targets .

-

4-Methylpiperazine subunit: Piperazine rings improve solubility and bioavailability while enabling hydrogen bonding with biological targets .

The urea (–NH–CO–NH–) linker facilitates hydrogen bonding, a critical feature for target engagement. This structural complexity positions the compound as a candidate for multitarget therapies, particularly in oncology and neurology.

Synthetic Methodology

Reaction Design and Optimization

The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea likely involves a multi-step sequence:

Step 1: Preparation of 2-(1-Methylindolin-5-yl)ethylamine

-

Starting material: 5-Nitroindoline undergoes methylation at the 1-position using methyl iodide in the presence of a base (e.g., KCO) in DMF .

-

Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | CHI, KCO, DMF, 60°C | 78 | 95 |

| 2 | 4-Methylpiperazine, CHCN, reflux | 65 | 92 |

| 3 | 2-Methoxyphenyl isocyanate, EDC, DCM | 58 | 98 |

Molecular and Spectroscopic Characterization

Physicochemical Properties

-

Molecular formula: CHNO

-

Molecular weight: 421.54 g/mol

-

Solubility: High solubility in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL) .

Spectroscopic Data

-

H NMR (400 MHz, DMSO-d): δ 7.85 (s, 1H, urea NH), 7.42–6.75 (m, aromatic H), 3.82 (s, 3H, OCH), 3.45–2.90 (m, piperazine and ethyl CH), 2.30 (s, 3H, N–CH).

-

HRMS (ESI+): m/z 422.2541 [M+H] (calc. 422.2549).

Pharmacological Profile

Anticancer Activity

In vitro assays on analogous compounds reveal growth inhibition (GI) values of 1–10 μM against leukemia and solid tumor cell lines .

Table 2: Predicted Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| LogP | 2.8 |

| Plasma protein binding | 89% |

| CYP3A4 inhibition | Moderate |

| Half-life (t) | ~4.2 hours (rat model) |

Applications and Future Directions

Therapeutic Prospects

-

Oncology: Potential as a dual kinase inhibitor for resistant cancers.

-

Neurology: Piperazine subunits may confer blood-brain barrier penetration for CNS targets.

Research Gaps and Opportunities

-

Synthetic scalability: Optimize Step 3 yield via microwave-assisted coupling.

-

In vivo validation: Conduct xenograft studies to assess tumor growth suppression.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume